amine CAS No. 1246824-22-5](/img/structure/B2811175.png)
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine, also known as DBIT, is a chemical compound that has been widely used in scientific research. DBIT is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes.
作用機序
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine works by binding to the regulatory domain of PKC, preventing its activation. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, this compound has also been shown to reduce inflammation and oxidative stress. It has been suggested that this compound may have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
実験室実験の利点と制限
One advantage of using [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine in lab experiments is its potency as a PKC inhibitor. This compound has been shown to be more potent than other PKC inhibitors, making it a valuable tool for studying PKC-related cellular processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell types, and caution should be exercised when using it in experiments.
将来の方向性
There are several future directions for [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine research. One potential direction is to investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to develop more potent and selective PKC inhibitors based on the structure of this compound. Finally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Conclusion:
This compound, or this compound, is a potent inhibitor of PKC that has been widely used in scientific research. This compound has shown potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and diabetes. While this compound has some limitations, its potency and selectivity as a PKC inhibitor make it a valuable tool for studying PKC-related cellular processes. Further research is needed to fully understand the therapeutic potential of this compound and to develop more potent and selective PKC inhibitors.
合成法
The synthesis of [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 1,1,3,3-tetramethylbutylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine has been used in various scientific research applications, particularly in the field of cancer research. PKC is known to play a crucial role in cancer development and progression, and this compound's ability to inhibit PKC makes it a potential candidate for cancer treatment. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it an attractive agent for cancer therapy.
特性
IUPAC Name |
5-bromo-2,4-dimethyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrNO2S/c1-11-8-12(2)14(9-13(11)17)21(19,20)18-16(6,7)10-15(3,4)5/h8-9,18H,10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFWYXZRQHNOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)(C)CC(C)(C)C)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2811093.png)
![2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2811094.png)
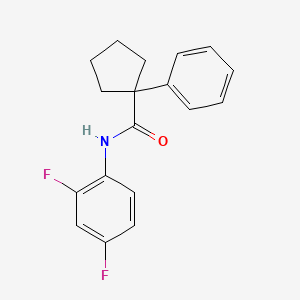
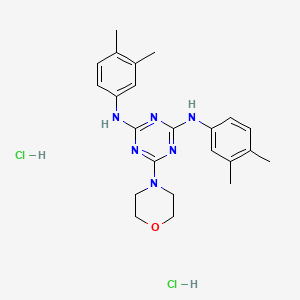
![4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2811100.png)
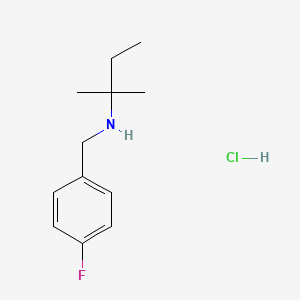
![Ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2811104.png)
![N-(4-ethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2811105.png)
![4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2811107.png)
![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B2811109.png)
![[4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol](/img/structure/B2811110.png)
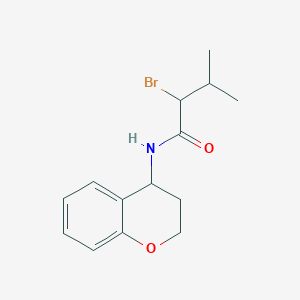
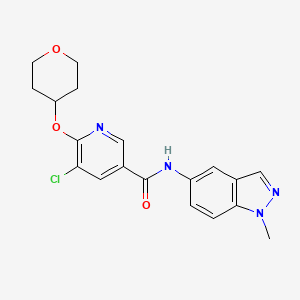
![6-{3-[(2-methylbenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2811114.png)